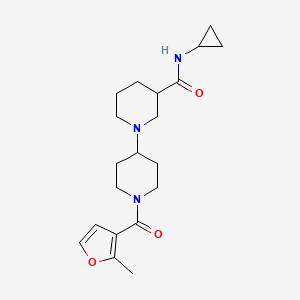![molecular formula C26H21BrN2O3S B6078407 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide](/img/structure/B6078407.png)
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide, also known as BPN-15606, is a novel small molecule that has shown potential as a therapeutic agent for various neurological disorders.
Wirkmechanismus
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide is a selective phosphodiesterase 4D (PDE4D) inhibitor. PDE4D is an enzyme that plays a key role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4D, 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide increases cAMP levels, leading to the activation of various signaling pathways that are involved in neuronal function and survival.
Biochemical and Physiological Effects
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of neuroinflammation, the reduction of oxidative stress, and the promotion of neurotrophic factor expression. These effects are thought to be mediated by the activation of various signaling pathways, including the cAMP/protein kinase A (PKA) pathway and the cAMP/Epac (exchange protein directly activated by cAMP) pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide is its selectivity for PDE4D, which reduces the risk of off-target effects. However, the low yield of the synthesis method and the lack of availability of the compound may limit its use in lab experiments.
Zukünftige Richtungen
Future research on 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide could focus on the following areas:
1. The development of more efficient synthesis methods to increase the yield of the compound.
2. The investigation of the effects of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide on other neurological disorders, such as multiple sclerosis and traumatic brain injury.
3. The exploration of the potential use of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide as a combination therapy with other drugs for the treatment of neurological disorders.
4. The investigation of the long-term effects of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide on cognitive function and neuronal survival.
5. The development of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide analogs with improved potency and selectivity for PDE4D.
Conclusion
In conclusion, 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide is a promising therapeutic agent for various neurological disorders. Its selective inhibition of PDE4D and its ability to promote neuronal function and survival make it a promising candidate for further research and development. However, the limited availability of the compound and the need for more efficient synthesis methods may limit its use in lab experiments.
Synthesemethoden
The synthesis of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide involves several steps, including the reaction of 3-bromobenzonitrile with benzylamine, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The final step involves the reaction of the resulting intermediate with 3-bromoaniline to yield 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide. The yield of the final product is approximately 20%.
Wissenschaftliche Forschungsanwendungen
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide has been studied extensively for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In animal models, 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(3-bromophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O3S/c27-21-12-9-13-22(18-21)28-26(30)24-16-7-8-17-25(24)29(19-20-10-3-1-4-11-20)33(31,32)23-14-5-2-6-15-23/h1-18H,19H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLPHKSZNNNTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide](/img/structure/B6078324.png)


![2-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6078347.png)
![4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B6078352.png)
amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6078356.png)
![3,5-dihydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6078371.png)
![N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B6078373.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6078384.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6078392.png)
![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-3-piperidinecarboxylate](/img/structure/B6078399.png)
![N-(4-acetylphenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6078414.png)

![N-(2,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6078422.png)